4'-Nitro-4-biphenylsulfonic acid
Description
4'-Nitro-4-biphenylsulfonic acid is a biphenyl derivative featuring a nitro (-NO₂) group at the 4' position and a sulfonic acid (-SO₃H) group at the 4 position. The sulfonic acid substituent enhances aqueous solubility and acidity compared to carboxylic acid analogs, making it valuable in pharmaceutical intermediates and specialty chemical research .
Properties
CAS No. |
91493-72-0 |
|---|---|
Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)19(16,17)18/h1-8H,(H,16,17,18) |
InChI Key |
YTLRCQWMAYGBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Acidity : The sulfonic acid group (-SO₃H) in this compound is significantly more acidic (pKa ~ -6) than the carboxylic acid (-COOH, pKa ~ 4.5), enhancing its reactivity in aqueous environments .
- Solubility : Sulfonic acid derivatives exhibit superior water solubility compared to carboxylic acid analogs, facilitating their use in biological and industrial applications .
Nitro-Sulfonic Acid Derivatives in Different Aromatic Systems
Other nitro-sulfonic acid compounds highlight variations in reactivity and applications:
Key Comparisons :
- Reduction Reactivity: The sodium salt of 2-nitrophenol-4-sulfonic acid is reduced to aminophenol derivatives under mild conditions (e.g., sodium monosulfide), whereas biphenyl analogs like this compound may require harsher reducing agents due to steric hindrance .
- Applications: Biphenyl sulfonic acids (e.g., 2-nitro-4'-aminodiphenylamine-4-sulfonic acid) are prioritized in dye and pharmaceutical research, while monocyclic derivatives serve as intermediates in industrial processes .
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